N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. In cancer cells, the compound can induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: Known for its antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial and antifungal activities.
2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione: Used in molecular docking studies for antibacterial applications.
Uniqueness
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide stands out due to its dual functionality, combining the properties of both benzothiazole and indole moieties. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-13-7-6-12-10-16(22-15(12)11-13)19(26)21-9-8-18(25)24-20-23-14-4-2-3-5-17(14)28-20/h2-7,10-11,22H,8-9H2,1H3,(H,21,26)(H,23,24,25) |
InChI Key |
CVAIMNGTCGNZHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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